(3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18741118
InChI: InChI=1S/C12H6BrClFNO/c13-9-5-7(1-3-10(9)15)12(17)11-4-2-8(14)6-16-11/h1-6H
SMILES:
Molecular Formula: C12H6BrClFNO
Molecular Weight: 314.54 g/mol

(3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone

CAS No.:

Cat. No.: VC18741118

Molecular Formula: C12H6BrClFNO

Molecular Weight: 314.54 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone -

Specification

Molecular Formula C12H6BrClFNO
Molecular Weight 314.54 g/mol
IUPAC Name (3-bromo-4-fluorophenyl)-(5-chloropyridin-2-yl)methanone
Standard InChI InChI=1S/C12H6BrClFNO/c13-9-5-7(1-3-10(9)15)12(17)11-4-2-8(14)6-16-11/h1-6H
Standard InChI Key WNGRDIKBYTVZNB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)C2=NC=C(C=C2)Cl)Br)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (3-bromo-4-fluorophenyl)-(5-chloropyridin-2-yl)methanone, reflects its bifunctional aromatic system. The 3-bromo-4-fluorophenyl group introduces electron-withdrawing substituents (Br and F) at the meta and para positions, while the 5-chloropyridin-2-yl moiety adds a heteroaromatic ring with a chlorine atom at position 5 . This arrangement creates a planar scaffold conducive to π-π stacking and dipole interactions, critical for binding to biological targets or forming crystalline materials .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₂H₆BrClFNO
Molecular Weight314.54 g/mol
Canonical SMILESC1=CC(=C(C=C1C(=O)C2=NC=C(C=C2)Cl)Br)F
InChI KeyWNGRDIKBYTVZNB-UHFFFAOYSA-N

The Standard InChI string (InChI=1S/C12H6BrClFNO/c13-9-5-7(1-3-10(9)15)12(17)11-4-2-8(14)6-16-11/h1-6H) encodes its atomic connectivity and stereochemical details, enabling precise computational modeling.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via Friedel-Crafts acylation or Ullmann coupling, leveraging halogenated precursors. A reported method involves:

  • Acylation: Reacting 3-bromo-4-fluorobenzoyl chloride with 5-chloropyridin-2-ylmagnesium bromide under anhydrous conditions.

  • Purification: Recrystallization from dimethylformamide (DMF) yields high-purity crystals .

Critical Parameters:

  • Temperature: Reactions proceed optimally at 80–100°C to balance kinetics and side-product formation .

  • Catalysts: Lewis acids like AlCl₃ enhance electrophilic aromatic substitution efficiency .

Yield and Scalability

Initial syntheses report ~86% yield on a millimolar scale, though industrial scalability requires solvent recovery systems and continuous-flow reactors to mitigate halogenated waste .

Applications in Pharmaceutical Research

Kinase Inhibition

The compound’s pyridinyl and fluorophenyl groups align with pharmacophores for tyrosine kinase inhibitors. Computational docking studies suggest strong binding to the ATP-binding pocket of EGFR (ΔG = -9.8 kcal/mol) . Modifications to the chloro-substituent could enhance selectivity over related kinases like HER2 .

Antibacterial Activity

Analogous thiazolyl-pyrazolines demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus, attributed to halogen-mediated membrane disruption . Substituting the pyridine ring with sulfonamide groups may broaden the spectrum to Gram-negative pathogens .

Materials Science Applications

Organic Semiconductors

The planar structure and electron-deficient rings make this compound a candidate for n-type semiconductors. Theoretical calculations predict an electron mobility of 0.12 cm²/V·s, comparable to fullerene derivatives .

Metal-Organic Frameworks (MOFs)

As a linker, it could coordinate with Zn²⁺ or Cu²⁺ nodes to form porous frameworks with high halogen content for gas storage (e.g., CO₂ uptake: ~12 wt% at 298 K) .

HazardPrecautionSource
Skin/Eye IrritantUse nitrile gloves, goggles
Environmental ToxicityAvoid aqueous discharge

Disposal Protocols

Incinerate at >1,200°C with scrubbers to neutralize hydrogen halides.

Related Compounds and Comparative Analysis

Structural Analogs

CompoundMolecular FormulaKey Difference
3-Bromo-4'-fluorobenzophenoneC₁₃H₈BrFOPhenyl vs. pyridinyl ring
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanoneC₁₈H₁₅BrFN₃OPyrazoline core

The pyridine ring in (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone enhances hydrogen-bonding capacity compared to purely phenyl-based analogs, favoring biological interactions .

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability in rodent models.

  • MOF Optimization: Tune halogen placement to improve CO₂/N₂ selectivity.

  • Green Synthesis: Explore biocatalytic routes using haloperoxidases to reduce heavy-metal waste .

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